An In-Depth Technical Guide to 2-Phenylpiperidin-4-one: Core Properties and Applications
An In-Depth Technical Guide to 2-Phenylpiperidin-4-one: Core Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core basic properties of 2-Phenylpiperidin-4-one, a heterocyclic ketone of significant interest in medicinal chemistry and drug development. The document delves into its chemical and physical characteristics, synthesis methodologies, reactivity, and known biological activities of its derivatives. This guide is intended to serve as a foundational resource for researchers and scientists engaged in the design and synthesis of novel therapeutics, particularly those targeting the central nervous system.
Introduction: The Significance of the Phenylpiperidine Scaffold
The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold in drug design. The introduction of a phenyl group onto the piperidine core, as seen in 2-Phenylpiperidin-4-one, imparts a unique combination of lipophilicity and aromatic interactions, which can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Derivatives of phenylpiperidine have demonstrated a wide range of pharmacological activities, including analgesic, anesthetic, and antipsychotic effects, underscoring the therapeutic potential of this chemical class.[2][3] This guide focuses specifically on the 2-phenyl substituted 4-piperidone isomer, a key building block for accessing a diverse chemical space for drug discovery.
Physicochemical Properties
2-Phenylpiperidin-4-one, with the CAS Number 193201-69-3, is a solid at room temperature.[4] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO | [4] |
| Molecular Weight | 175.23 g/mol | [4] |
| Predicted Boiling Point | 308.9±30.0 °C | |
| Predicted Density | 1.073±0.06 g/cm³ | |
| Predicted pKa | 8.19±0.40 |
Note: Predicted values are computationally derived and should be considered as estimates.
Synthesis and Spectroscopic Characterization
The synthesis of substituted piperidin-4-ones can be achieved through various established organic reactions. The Mannich reaction, for instance, is a classical and versatile method for the one-pot synthesis of 2,6-diaryl-3-methyl-4-piperidones by condensing an ethyl methyl ketone, a benzaldehyde, substituted aromatic aldehydes, and ammonium acetate.[5] Another common approach is the Dieckmann condensation of aminodicarboxylate esters.[6][7]
Conceptual Synthetic Workflow
A plausible synthetic route to 2-Phenylpiperidin-4-one could involve a multi-step process. The following diagram illustrates a conceptual workflow:
Caption: Conceptual synthetic workflow for 2-Phenylpiperidin-4-one.
Spectroscopic Characterization
Detailed spectroscopic data for 2-Phenylpiperidin-4-one is not widely published. However, data from closely related analogs can provide valuable insights for its characterization.
Reference Spectroscopic Data for Related Compounds:
-
4-Phenyl-2-piperidinone (CAS: 81976-73-0):
-
¹³C NMR (Bruker AM-270): Spectral data is available and can be used for comparative analysis of the carbonyl and phenyl group shifts.[8]
-
-
1,3-Dimethyl-2-phenylpiperidin-4-one (CAS: 161894-21-9):
-
¹H NMR, Mass Spectrometry (GC-MS), and IR Spectra: Available data for this derivative can help in identifying the characteristic signals of the phenyl and piperidone fragments.[9]
-
-
4-Phenylpiperidine (CAS: 771-99-3):
-
¹³C NMR and ¹H NMR: The spectra of this simpler analog can aid in assigning the signals of the phenyl and piperidine rings.[10]
-
-
1-Phenyl-4-piperidinone (CAS: 19125-34-9):
-
¹³C NMR: The chemical shifts of the carbonyl carbon and the piperidine ring carbons can be compared.[11]
-
Expected Spectroscopic Features of 2-Phenylpiperidin-4-one:
-
¹H NMR: Aromatic protons of the phenyl group would appear in the downfield region (typically δ 7.0-7.5 ppm). The protons on the piperidine ring would exhibit complex splitting patterns in the aliphatic region, with the proton at the C2 position adjacent to the phenyl group showing a characteristic chemical shift.
-
¹³C NMR: The carbonyl carbon (C4) would show a characteristic signal in the downfield region (around δ 200-210 ppm). Aromatic carbons would appear in the δ 120-140 ppm range. The piperidine ring carbons would be observed in the aliphatic region.
-
IR Spectroscopy: A strong absorption band corresponding to the C=O stretching of the ketone would be a key feature (typically around 1710-1730 cm⁻¹). N-H stretching of the secondary amine would be observed in the region of 3300-3500 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 175. Fragmentation patterns would likely involve the loss of the phenyl group and cleavage of the piperidine ring.[12]
Reactivity and Chemical Transformations
The chemical reactivity of 2-Phenylpiperidin-4-one is primarily dictated by the presence of the ketone and the secondary amine functionalities.
Caption: Key reaction pathways of 2-Phenylpiperidin-4-one.
-
Reactions at the Carbonyl Group: The ketone at the C4 position is susceptible to nucleophilic attack. It can be reduced to the corresponding alcohol (2-phenylpiperidin-4-ol), undergo Wittig reactions to form an exocyclic double bond, or participate in reductive amination to introduce a substituent at the 4-position.
-
Reactions at the Nitrogen Atom: The secondary amine is nucleophilic and can be readily N-alkylated, N-acylated, or N-arylated to introduce a wide variety of substituents. These modifications are crucial for modulating the pharmacological properties of the resulting derivatives.
The strategic functionalization at these two positions allows for the generation of extensive libraries of compounds for structure-activity relationship (SAR) studies.
Biological and Pharmacological Significance
While specific pharmacological data for 2-Phenylpiperidin-4-one is not extensively documented, the broader class of phenylpiperidine derivatives has been the subject of intense research, leading to the development of numerous clinically significant drugs.
-
Opioid Analgesics: The 4-phenylpiperidine scaffold is a core component of potent opioid analgesics like pethidine (meperidine) and fentanyl.[3][11]
-
Dopamine Receptor Ligands: Derivatives of 4-phenylpiperidine have been explored as ligands for dopamine D2 receptors, with potential applications in the treatment of neurological and psychiatric disorders.[6]
-
Antimicrobial Activity: Certain piperidin-4-one derivatives have been shown to possess antibacterial and antifungal properties.[5] The synthesis of hybrid molecules incorporating the piperidine scaffold has yielded compounds with promising antimycotic effects against clinically relevant fungal species.[13]
-
Ion Channel Blockers: Novel 4-arylpiperidines and 4-aryl-4-piperidinols have been synthesized and evaluated as blockers of neuronal Na⁺ and T-type Ca²⁺ channels, demonstrating potential for the treatment of ischemic diseases.[14]
-
Sigma Receptor Ligands: N-substituted phenylpiperidine derivatives have shown high affinity and selectivity for sigma1 receptors, suggesting their potential as imaging agents or therapeutics for neurological disorders.[15]
The 2-phenyl substitution pattern offers a distinct structural variation compared to the more extensively studied 4-phenyl isomers, potentially leading to novel pharmacological profiles and intellectual property opportunities.
Safety and Handling
Detailed toxicological data for 2-Phenylpiperidin-4-one are not available. However, based on information for related piperidinone derivatives, appropriate safety precautions should be taken.
General Hazard Information for Piperidin-4-one Derivatives:
-
Acute Toxicity: May be harmful if swallowed.[16]
-
Skin Corrosion/Irritation: May cause skin irritation.[8]
-
Eye Damage/Irritation: May cause serious eye irritation.[8]
-
Respiratory Irritation: May cause respiratory irritation.[8]
Recommended Handling Procedures:
-
Use in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place.
For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion and Future Perspectives
2-Phenylpiperidin-4-one is a valuable building block in medicinal chemistry, offering a unique structural framework for the design of novel therapeutic agents. While its own biological profile is not yet fully elucidated, the extensive pharmacology of its derivatives highlights the immense potential of this scaffold. Future research efforts should focus on the development of efficient and scalable synthetic routes to 2-Phenylpiperidin-4-one and a thorough investigation of its pharmacological properties. The exploration of its derivatives could lead to the discovery of new drug candidates with improved efficacy and safety profiles for a range of therapeutic areas, particularly those related to central nervous system disorders. The availability of detailed spectroscopic and reactivity data will be crucial in facilitating these endeavors.
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